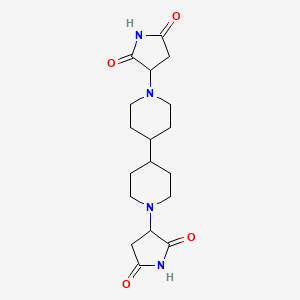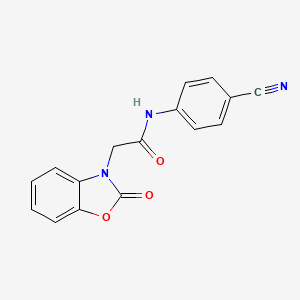![molecular formula C16H21ClN2O3S B4412243 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B4412243.png)
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine
Descripción general
Descripción
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine, commonly known as CSP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSP is a piperidine derivative that has been synthesized using various methods and has shown promising results in the field of medicinal chemistry and drug development.
Mecanismo De Acción
CSP exerts its pharmacological effects by modulating the activity of various ion channels and neurotransmitter receptors. CSP has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the transmission of pain signals. CSP has also been shown to activate the GABA-A receptor, which is responsible for the inhibition of neurotransmitter release. Moreover, CSP has been shown to inhibit the activity of NMDA receptors, which are involved in the modulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
CSP has been shown to exhibit potent analgesic and anti-inflammatory activities. CSP has also been shown to modulate the activity of various neurotransmitter receptors, leading to its potential use in the treatment of neurological disorders. In addition, CSP has been shown to exhibit neuroprotective effects and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CSP in lab experiments is its potent pharmacological activity, which allows for the evaluation of its effects on various biological systems. Moreover, CSP has been shown to exhibit good bioavailability and pharmacokinetic properties. However, one of the limitations of using CSP is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For the study of CSP include the development of new synthetic methods for the production of CSP and the evaluation of its potential use in the treatment of various diseases. Moreover, further studies are needed to elucidate the mechanism of action of CSP and to identify its molecular targets. Additionally, the development of new derivatives of CSP may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Aplicaciones Científicas De Investigación
CSP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. In the field of medicinal chemistry, CSP has been shown to exhibit potent analgesic and anti-inflammatory activities. CSP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In the field of drug development, CSP has been used as a lead compound for the development of new drugs. In neuroscience, CSP has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-13-6-8-14(9-7-13)23(21,22)19-12-4-5-15(19)16(20)18-10-2-1-3-11-18/h6-9,15H,1-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLCQZIXNRJFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4412161.png)
![ethyl 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoate](/img/structure/B4412179.png)

![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4412186.png)


![N-[4-(acetylamino)phenyl]-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4412202.png)
![4-(1,3-benzodioxol-5-yl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4412220.png)
![methyl [(9-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4412224.png)

![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4412237.png)
![8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4412253.png)
![3-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}amino)-2,5-pyrrolidinedione](/img/structure/B4412267.png)
![N-cyclohexyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4412271.png)